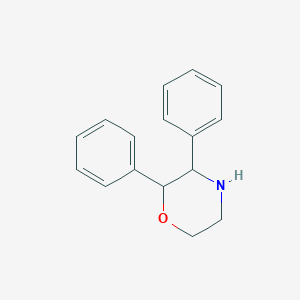

2,3-Diphenylmorpholine

説明

2,3-Diphenylmorpholine is a heterocyclic organic compound featuring a six-membered morpholine ring substituted with phenyl groups at the 2- and 3-positions. Notably, commercial availability data indicate that (2R,3S)-2,3-diphenylmorpholine has been discontinued, highlighting challenges in large-scale production or stability .

特性

CAS番号 |

6316-95-6 |

|---|---|

分子式 |

C16H17NO |

分子量 |

239.31 g/mol |

IUPAC名 |

2,3-diphenylmorpholine |

InChI |

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |

InChIキー |

UCAZULSLAAOLFX-UHFFFAOYSA-N |

正規SMILES |

C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 2,6-Diphenylmorpholine

The substitution pattern on the morpholine ring critically influences physicochemical properties. For example, (2S,6S)-2,6-diphenylmorpholine (CAS 859824-04-7) shares the same molecular formula as 2,3-diphenylmorpholine but differs in phenyl group placement.

Table 1: Comparative Properties of Diphenylmorpholine Isomers

| Compound | CAS Number | Substitution Pattern | Key Properties (Inferred) |

|---|---|---|---|

| 2,3-Diphenylmorpholine | Not explicitly listed | 2,3-positions | Higher steric strain, lower symmetry |

| (2S,6S)-2,6-Diphenylmorpholine | 859824-04-7 | 2,6-positions | Improved symmetry, enhanced stability |

Mono-Substituted Analogs: 2-Phenylmorpholine Hydrobromide

2-Phenylmorpholine hydrobromide (CAS 74572-15-9) lacks the second phenyl group present in 2,3-diphenylmorpholine. This reduction in aromatic substitution reduces molecular weight and lipophilicity, which may influence bioavailability. For instance, in antimicrobial studies of structurally related thiochromones, the addition of substituents (e.g., halogens or nitro groups) enhanced activity compared to unsubstituted analogs . Similarly, the dual phenyl groups in 2,3-diphenylmorpholine could confer greater membrane permeability or receptor-binding affinity.

Functionalized Morpholine Derivatives

Compounds like 1-[7-(3-chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () illustrate the role of morpholine as a pharmacophore in drug discovery. While these derivatives incorporate complex substituents, 2,3-diphenylmorpholine’s simpler structure may serve as a scaffold for further functionalization. For example, brominated analogs (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) demonstrate how halogenation can enhance reactivity for cross-coupling reactions or prodrug development .

Reactivity and Stability Considerations

Studies on dihydrothiophene dioxides reveal that substituent positioning affects bromination and elimination reactions. For example, 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to yield 2,3-dibromotetrahydrothiophene dioxide, whereas its 2,5-isomer reacts more readily under diverse conditions . By analogy, 2,3-diphenylmorpholine’s substitution pattern may render it more prone to electrophilic aromatic substitution at the phenyl rings compared to its 2,6-isomer.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。